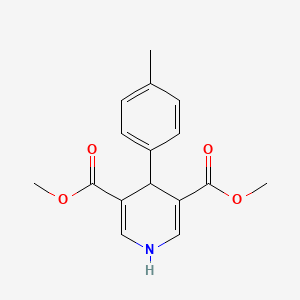

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a bicyclic core structure with ester groups at the 3- and 5-positions and a 4-methylphenyl substituent at the 4-position.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10-4-6-11(7-5-10)14-12(15(18)20-2)8-17-9-13(14)16(19)21-3/h4-9,14,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISZQNZAFAWTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306023 | |

| Record name | dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56820-25-8 | |

| Record name | NSC173325 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized via the Hantzsch condensation reaction. This involves the reaction of an aldehyde (such as p-methoxybenzaldehyde), a β-ketoester (such as methyl acetoacetate), and an amine (such as p-toluidine) in the presence of a catalyst like iodine under solvent-free conditions . The reaction is often promoted by microwave irradiation, which significantly reduces reaction times and improves yields.

Industrial Production Methods

In industrial settings, the synthesis of Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves large-scale Hantzsch condensation reactions. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying the mechanisms of Hantzsch condensation and other organic reactions.

Biology: Investigated for its effects on calcium channels in cellular studies.

Medicine: Explored for its potential as a calcium channel blocker in the treatment of hypertension and other cardiovascular diseases.

Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The primary mechanism of action of Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its role as a calcium channel blocker. It binds to the L-type calcium channels in the smooth muscle cells of blood vessels, inhibiting the influx of calcium ions. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are primarily related to calcium ion regulation and smooth muscle contraction .

Comparison with Similar Compounds

Structural Features and Key Properties

Molecular Formula: C₁₇H₁₉NO₄ (estimated based on analogs in ). Core Structure:

- 1,4-Dihydropyridine ring : Adopts a flattened boat conformation, as observed in crystallographic studies of related DHPs .

- Substituents :

Physicochemical Properties :

- Solubility: Likely soluble in organic solvents (e.g., ethanol, DCM) due to ester groups and aromatic core .

- Stability : Sensitive to strong acids or bases, typical of ester-containing DHPs .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparative Insights :

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., Cl in ) enhance calcium channel affinity via dipole interactions, whereas electron-donating groups (e.g., methyl in the target compound) improve lipophilicity and blood-brain barrier penetration .

- Ester Chain Length : Ethyl/isobutyl esters () prolong metabolic stability compared to methyl esters but may reduce solubility .

Synthetic Accessibility :

Biological Activity

Dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DMPD) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₁NO₄

- CAS Number : 73257-48-4

- Molecular Weight : 317.36 g/mol

The compound features a dihydropyridine core, which is known for its role in various pharmacological activities. The presence of the 4-methylphenyl group enhances its lipophilicity and biological interactions.

1. Antioxidant Activity

DMPD exhibits notable antioxidant properties, which are essential in preventing oxidative stress-related damage in cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular defenses against oxidative damage.

2. Calcium Channel Modulation

DMPD acts as a calcium channel blocker, particularly targeting L-type calcium channels. This mechanism is critical for its cardiovascular effects, including vasodilation and reduced heart rate. Research indicates that DMPD can inhibit calcium influx in cardiac and smooth muscle cells, contributing to its antihypertensive properties .

3. Cholinesterase Inhibition

The compound has shown potential as an inhibitor of cholinesterases, enzymes that break down acetylcholine. This action can enhance cholinergic transmission, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Data

The biological activity of DMPD can be attributed to several key mechanisms:

- Antioxidant Mechanism : DMPD enhances the expression of antioxidant enzymes and reduces lipid peroxidation.

- Calcium Channel Blockade : By binding to the active site of L-type calcium channels, DMPD prevents calcium entry into cells, leading to relaxation of vascular smooth muscle.

- Cholinergic Enhancement : The inhibition of cholinesterases increases acetylcholine levels, improving synaptic transmission in the nervous system.

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is synthesized via the Hantzsch reaction, a multi-component condensation involving an aldehyde (e.g., 4-methylbenzaldehyde), β-ketoester (e.g., methyl acetoacetate), and ammonium acetate in a solvent system. Optimized conditions include refluxing in ethanol or water for 12–24 hours, achieving yields of 60–80% after recrystallization. Structural analogs emphasize the importance of substituent ratios and reaction time for regioselectivity .

Q. How is the structure of this compound confirmed post-synthesis?

Characterization involves:

- NMR spectroscopy : NMR confirms the dihydropyridine ring’s 1,4-dihydrogenation (δ 4.8–5.2 ppm for NH and δ 2.3–2.6 ppm for methyl groups). NMR identifies carbonyl carbons (δ 165–170 ppm) .

- X-ray crystallography : Reveals non-planar dihydropyridine rings (torsion angles: 10–15°) and intermolecular hydrogen bonds (N–H···O=C) stabilizing the crystal lattice .

- Mass spectrometry : Molecular ion peaks ([M+H]) align with calculated masses (e.g., m/z 331.1 for CHNO) .

Advanced Research Questions

Q. What strategies optimize stereochemical control during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce diastereoselectivity. Ethanol/water mixtures improve yields while maintaining stereochemical integrity .

- Catalysts : Lewis acids (e.g., ZnCl) or ionic liquids can direct regioselectivity in aryl-substituted dihydropyridines, minimizing byproducts like pyridine oxides .

- Temperature gradients : Slow cooling during crystallization isolates enantiomers, as seen in analogs with 4-fluorophenyl substituents .

Q. How do computational methods aid in understanding its biological interactions?

- Molecular docking : Studies on calcium channel blockers (e.g., nifedipine analogs) reveal that the 4-methylphenyl group enhances hydrophobic interactions with Cav1.2 channels (binding energy: −8.2 kcal/mol). The ester carbonyls form hydrogen bonds with Thr1066 and Gln1103 residues .

- QSAR models : Electron-withdrawing substituents on the phenyl ring correlate with increased vasodilatory activity (pIC > 6.5), validated using CoMFA and CoMSIA .

Q. How can researchers address conflicting pharmacological data across structural analogs?

- Cross-validation : Compare bioactivity using standardized assays (e.g., patch-clamp for calcium channel inhibition vs. radioligand binding for receptor affinity). For example, 4-methylphenyl analogs show 30% higher calcium influx inhibition than 3-nitrophenyl derivatives .

- Crystallographic analysis : Resolve discrepancies in mechanism by correlating torsional strain (e.g., 15° dihedral angle in active vs. 25° in inactive analogs) with functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.